N-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4,7-dimethoxy-1H-indole-2-carboxamide
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Overview
Description
N-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4,7-dimethoxy-1H-indole-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiazole moiety linked to an indole core, which is further substituted with dimethoxy groups. The presence of these functional groups contributes to its diverse chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4,7-dimethoxy-1H-indole-2-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole intermediate. One common method involves the reaction of 2-aminobenzothiazole with various substituted cycloalkyl carboxylic acids under amide coupling conditions, utilizing reagents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) in the presence of N,N-diisopropylethylamine (DIEA) in dichloroethane (DCE) .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity while minimizing waste and production costs.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4,7-dimethoxy-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole and indole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4,7-dimethoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-benzothiazol-2-ylamino)naphthalene-1,4-dione
- N-(5-chloro-2-hydroxyphenyl)acetamide
- N’-(1,3-benzothiazol-2-yl)-arylamides
Uniqueness
N-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4,7-dimethoxy-1H-indole-2-carboxamide stands out due to its unique combination of benzothiazole and indole moieties, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C20H18N4O4S |
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Molecular Weight |
410.4 g/mol |
IUPAC Name |
N-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4,7-dimethoxy-1H-indole-2-carboxamide |
InChI |
InChI=1S/C20H18N4O4S/c1-27-14-7-8-15(28-2)18-11(14)9-13(22-18)19(26)21-10-17(25)24-20-23-12-5-3-4-6-16(12)29-20/h3-9,22H,10H2,1-2H3,(H,21,26)(H,23,24,25) |
InChI Key |
MXDTZZUWZCQFCR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=C(NC2=C(C=C1)OC)C(=O)NCC(=O)NC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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